alpha-cobratoxin
Description
Three-Finger Toxin (3FTx) Family Context
The three-finger toxin (3FTx) superfamily is a diverse group of non-enzymatic polypeptides found predominantly in the venom of elapid snakes. mdpi.comnih.gov These toxins are characterized by a common structural motif: a core rich in disulfide bridges from which three beta-stranded loops, or "fingers," extend. wikipedia.orgebi.ac.uknih.gov Despite their structural similarities, 3FTx members exhibit a wide range of biological activities, including neurotoxicity, cardiotoxicity, and cytotoxicity. ebi.ac.uk Alpha-neurotoxins, such as alpha-cobratoxin, represent a major group within this family and are known for their ability to block nicotinic acetylcholine (B1216132) receptors. wikipedia.orgebi.ac.uk
Three-Finger Toxin (3FTx) Family Context
Long-Chain Alpha-Neurotoxin Classification
Alpha-neurotoxins are further categorized into two main groups based on their length: short-chain and long-chain neurotoxins. wikipedia.org Short-chain neurotoxins typically contain 60-62 amino acid residues and have four disulfide bonds. wikipedia.org In contrast, long-chain alpha-neurotoxins, including this compound, are composed of 66 or more amino acid residues and possess a fifth disulfide bond located in the second "finger" loop. wikipedia.orgwikipedia.org This additional disulfide bond is a crucial feature that influences their binding specificity. wikipedia.org While both short and long-chain neurotoxins target nicotinic acetylcholine receptors, long-chain variants like this compound can also potently block the alpha-7 homo-oligomeric neuronal acetylcholine receptors, a capability not shared by their short-chain counterparts. wikipedia.org
Properties
CAS No. |
769933-79-1 |
|---|---|
Molecular Formula |
C332H520N98O101S10 |
Molecular Weight |
7821.04 g/mol |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71 |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Alpha Cobratoxin
Primary and Secondary Structural Features
The foundational structure of alpha-cobratoxin is defined by its amino acid sequence and the intramolecular forces that dictate its local folding into secondary structures.
This compound consists of a single polypeptide chain containing 71 amino acid residues. nih.govrcsb.orguniprot.org Its specific sequence determines its folding and ultimate biological activity. wikipedia.org The primary structure has been fully sequenced, providing a basis for detailed structural and functional analysis. uniprot.orgsmartox-biotech.com
| Property | Value | Reference |
|---|---|---|
| Polypeptide Length | 71 amino acids | wikipedia.orgrcsb.orguniprot.org |
| Molecular Weight | ~7.8 kDa | rcsb.orgsmartox-biotech.com |
| Molecular Formula | C₃₃₂H₅₂₀N₉₈O₁₀₁S₁₀ | smartox-biotech.com |
| Sequence | Reference |
|---|---|
| IRCFITPDITSKDCPNGHVCYTKTWCDAFCSIRGKRVDLGCAATCPTVKTGVDIQCCSTDNCNPFPTRKRP | wikipedia.orguniprot.orgsmartox-biotech.com |
The structural integrity of this compound is heavily dependent on a network of five intramolecular disulfide bridges. wikipedia.orgnih.gov Four of these covalent bonds form a conserved scaffold that knots the protein's loops together into a compact core. nih.govnih.govresearchgate.net The fifth disulfide bond is a defining feature of long-chain α-neurotoxins and is located at the tip of the central loop (Loop II). nih.govnih.gov This additional bridge is crucial for the toxin's ability to interact with specific neuronal nAChR subtypes. nih.gov In its monomeric form, all five bridges are intramolecular. nih.gov However, a covalent dimeric form has also been identified in which the Cys3-Cys20 linkage is intermolecular, connecting two separate toxin molecules. nih.govnih.govrcsb.org
| Disulfide Bond | Location | Reference |
|---|---|---|
| Cys3 - Cys20 | Connects Loop I to Loop II | wikipedia.orgsmartox-biotech.com |
| Cys14 - Cys41 | Connects Loop I to Loop II | wikipedia.org |
| Cys26 - Cys30 | Within the tip of Loop II | wikipedia.orgsmartox-biotech.com |
| Cys45 - Cys56 | Within Loop III | wikipedia.orgsmartox-biotech.com |
| Cys57 - Cys62 | Connects Loop III to the C-terminal tail | wikipedia.orgsmartox-biotech.com |
Disulfide Bridge Network and Connectivity
Three-Dimensional Architecture
This compound is a canonical member of the three-finger toxin (TFT) superfamily. nih.govfrontiersin.orgebi.ac.uk This topology is defined by three extended, finger-like loops of the polypeptide chain that project from a central, globular core. nih.govpnas.orgnih.gov This core region is a dense, highly constrained structure containing four of the five disulfide bridges, which provide significant rigidity and hold the bases of the three loops together. nih.govpnas.org
The three loops extending from the toxin's core are distinct in their size, structure, and function.
Loop I: This is a minor loop, spanning approximately from residue 4 to 17. wikipedia.orgpnas.org Its structure is stabilized by one β-turn and two β-sheet hydrogen bonds. nih.govrcsb.orgresearchgate.net
Loop II: As the major central loop, this is the most prominent structural feature, encompassing residues 18 through 42. wikipedia.orgresearchgate.net It is a primary component of the toxin's triple-stranded β-sheet and is stabilized by eight hydrogen bonds. wikipedia.orgnih.govrcsb.org The tip of Loop II is particularly noteworthy, as it contains the fifth disulfide bond (Cys26-Cys30) and is folded into two distorted right-handed helical turns. nih.govrcsb.orgresearchgate.net This region is critical for the toxin's binding to its receptor targets. pnas.org
Loop III: The third minor loop covers residues from approximately 43 to 57. wikipedia.org A strand from this loop participates in the main triple-stranded β-sheet. nih.govrcsb.orgresearchgate.net Unlike the other loops, Loop III is primarily stabilized by hydrophobic interactions and a single β-turn. nih.govrcsb.orgresearchgate.net
Following these loops, a C-terminal tail (residues 58-71) is anchored to the main structure via the Cys57-Cys62 disulfide bridge and is further stabilized by hydrogen bonding involving the side chain of Asparagine-63 (Asn63). wikipedia.orgnih.govrcsb.org
| Region | Residue Span (approx.) | Key Stabilizing Features | Reference |
|---|---|---|---|
| Loop I | 1-17 | 1 β-turn, 2 β-sheet hydrogen bonds | wikipedia.orgrcsb.orgresearchgate.net |
| Loop II | 18-42 | 8 β-sheet hydrogen bonds, 1 disulfide bond (Cys26-Cys30), 2 helical turns | wikipedia.orgrcsb.orgresearchgate.net |
| Loop III | 43-57 | 1 β-turn, hydrophobic interactions | wikipedia.orgrcsb.orgresearchgate.net |
| C-Terminal Tail | 58-71 | 1 disulfide bond (Cys57-Cys62), Asn63 side-chain hydrogen bonding | wikipedia.orgrcsb.org |
Structural Stability and Folding Pathways
The remarkable stability of this compound is primarily attributed to its extensive network of disulfide bonds. kingsnake.com The typical three-finger protein architecture features three loops emerging from a globular head, with secondary structures composed of antiparallel triple and double-stranded β-sheets. kingsnake.com In long-chain α-neurotoxins like this compound, the polypeptide chain of 71 amino acids forms three loops (I: residues 1-17, II: 18-42, III: 43-57) and a C-terminal tail (58-71). wikipedia.org These loops are intricately connected by four conserved disulfide bridges (Cys3-Cys20, Cys14-Cys41, Cys45-Cys56, and Cys57-Cys62). wikipedia.org An additional, fifth disulfide bond is present at the tip of the long central loop II (Cys26-Cys30). portlandpress.comwikipedia.org
The stability of each loop is maintained by a combination of interactions:
Loop I is stabilized by one β-turn and two β-sheet hydrogen bonds. researchgate.netnih.gov
Loop II , the most prominent loop, is stabilized by eight β-sheet hydrogen bonds. researchgate.netnih.gov Its tip folds into distorted right-handed helical turns, which are further stabilized by α-helical and β-turn hydrogen bonds. researchgate.netnih.govcapes.gov.br
Loop III is held together by hydrophobic interactions and a β-turn. researchgate.netnih.gov
Together, loop II and a strand from loop III form a triple-stranded antiparallel β-sheet. wikipedia.orgresearchgate.net The toxin's tail segment is securely fixed by the side chain of Asn63 and a disulfide bridge. wikipedia.orgresearchgate.net This dense network of hydrogen bonds and disulfide bridges provides the molecule with its rigid and stable conformation, which is crucial for its biological function. kingsnake.com
Oligomerization States and Their Biological Implications
This compound is known to exist in more than just a monomeric state; it can form both homodimers and heterodimers. wikipedia.org This ability to oligomerize has significant biological consequences, as it alters the toxin's binding specificity and affinity for different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comuniprot.org
In its monomeric form, this compound is a potent antagonist of muscle-type and neuronal α7 nAChRs. wikipedia.orguniprot.org It binds with high affinity to these receptors, preventing the binding of acetylcholine and thereby blocking nerve impulse transmission, which leads to paralysis. wikipedia.org The monomeric form, however, does not typically affect α3/β2 nAChRs. uniprot.org The structure of the monomer is the classic three-finger fold, optimized for high-affinity interaction with its primary targets. uniprot.org
This compound can form covalent homodimers (αCT-αCT) and heterodimers with other venom proteins, such as cytotoxins. portlandpress.comwikipedia.orgresearchgate.net The formation of the homodimer is a result of covalent interactions, specifically through the formation of intermolecular disulfide bonds. mdpi.comresearchgate.net X-ray crystallography studies have revealed that these linkages occur between the Cys3 residue of one protomer and the Cys20 residue of the second, and vice versa. researchgate.netresearchgate.netnih.gov
In the crystal lattice, noncovalent dimerization can also be observed, where molecules associate through the formation of a β-sheet between strands of adjacent, symmetry-related molecules. researchgate.netnih.govsmartox-biotech.com This type of interaction has also been noted in other three-finger toxins, suggesting a potential functional relevance for receptor interaction. researchgate.netnih.gov
The biological implication of dimerization is a shift in receptor-binding profile. The homodimer binds to muscle-type and α7 nAChRs, albeit with a lower affinity than the monomer. wikipedia.orguniprot.org Crucially, dimerization confers the ability to block α3/β2 nAChRs, a capability the monomer lacks. wikipedia.orguniprot.org Heterodimers of this compound and cytotoxin 3 are even more active against α3/β2 nAChRs than the homodimer. uniprot.orgnih.gov
Upon forming a covalent dimer, the fundamental three-finger fold of each protomer is largely preserved. nih.gov However, the relative orientation of the protomers can vary, indicating a degree of flexibility around the hinge region created by the intermolecular disulfide bonds. nih.gov In the covalent homodimer, the two protomers are arranged around a 2-fold crystallographic axis. nih.gov
Studies involving peptide inhibitors have shown that inducing dimerization can lead to significant conformational changes. acs.orgnih.gov For instance, the binding of a specific peptide inhibitor to two this compound molecules caused substantial structural rearrangements in loop II and loop III of one of the toxin molecules. acs.orgnih.gov This suggests that dimerization can alter the toxin's conformation, which in turn modulates its interaction with nAChR subtypes. Molecular dynamics simulations suggest that a rotation around the Pro7-Asp8 bond in both protomers could lead to conformations that are more favorable for binding to certain receptors. nih.gov
Dimeric Forms (Homo- and Heterodimeric) and Their Formation
Advanced Structural Determination Methodologies
The detailed understanding of this compound's structure-function relationship has been made possible through the application of high-resolution structural determination techniques. These methods provide atomic-level insights into the toxin's architecture and its interactions with other molecules.
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of this compound in its various forms. Early studies refined the crystal structure of the monomeric long-chain neurotoxin from Naja naja siamensis to a resolution of 2.4 Å. researchgate.netnih.govcapes.gov.br These studies provided the first detailed view of the three-looped structure, the disulfide linkages, and the extensive β-sheet formations. researchgate.netnih.gov
More recent crystallographic work has focused on the dimeric forms and complexes. The crystal structure of the covalent αCT-αCT homodimer was solved at a resolution of 1.94 Å, which allowed for the precise identification of the intermolecular disulfide bonds between Cys3 and Cys20. researchgate.netresearchgate.netnih.gov The refinement process for these structures involves iteratively improving the atomic model to achieve the best possible fit with the experimental X-ray diffraction data, resulting in a highly accurate and detailed molecular model. nih.gov
Interactive Data Table: Selected X-ray Crystallography Studies of this compound
| PDB ID | Title | Resolution (Å) | Organism | Key Findings |
|---|---|---|---|---|
| 1CTX | Crystal Structure of this compound | 2.4 | Naja naja siamensis | Refined structure of monomer, detailing the three-finger fold and non-covalent dimerization in the crystal lattice. researchgate.netnih.gov |
| 4AEA rcsb.org | Dimeric this compound X-ray structure | 1.94 | Naja kaouthia | Determined the covalent homodimer structure, identifying intermolecular Cys3-Cys20 disulfide bonds. nih.govrcsb.org |
| 1YI5 acs.org | This compound in complex with AChBP | 2.5 | Naja naja kaouthia | Revealed structural rearrangements in toxin loops upon binding to an acetylcholine-binding protein. acs.orgnih.gov |
| 6ZFM acs.org | Structure of a peptide inhibitor in complex with this compound | 1.9 | N/A | Showed an inhibitor inducing a 1:2 toxin-peptide complex, causing significant conformational changes. acs.orgnih.gov |
| 7ULG ebi.ac.uk | Recombinant alpha cobra toxin | N/A | Naja kaouthia | Analysis of a monomeric form of the toxin. ebi.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the three-dimensional structure of this compound in solution, providing insights that complement crystal structure data. The solution structure of this compound, a neurotoxin from the venom of Naja naja siamensis, was first determined at an acidic pH of 3.2. nih.gov In this study, sequence-specific assignments of the NMR resonances were achieved through a combination of a generalized main-chain-directed strategy and the sequential assignment method. nih.gov The NMR data revealed significant secondary structure elements, including a triple-stranded β-sheet (comprising residues 19-25, 36-41, and 52-57), a short helix, and various turns. nih.gov A large number of Nuclear Overhauser Effect (NOE) cross-peaks were identified and used as distance constraints in molecular modeling, which included distance geometry and dynamical simulated annealing calculations. nih.gov This resulted in a well-defined family of structures characterized by three major loops extending from a globular head, a conformation found to be very similar to the crystal structure. nih.gov
Subsequent research focused on determining the structure at a more physiologically relevant pH of 7.5, again using 2D NMR methods in conjunction with distance geometry and restrained molecular dynamics. tandfonline.comnih.govtandfonline.com This study at neutral pH allowed for a detailed comparison with the previously determined low-pH structure. nih.govtandfonline.com A key finding was that the three-dimensional structure of this compound is more compact at pH 7.5 than at pH 3.2. nih.govtandfonline.com This difference is primarily attributed to pH-dependent conformational variations in three specific amino acid residues: His18, Thr44, and Thr59. nih.govtandfonline.com
NMR has also been employed to study the interaction of this compound with its biological targets. rcsb.org A two-dimensional ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) experiment was used to screen the binding of several related neurotoxins to an 18-mer peptide (α18-mer) derived from the α1 subunit of the Torpedo nicotinic acetylcholine receptor (nAChR). rcsb.org The results showed that, unlike other tested toxins, this compound forms a 1:1 complex with this peptide. The solution structure of the this compound-α18-mer complex was subsequently determined, revealing that the toxin contacts the peptide at the tips of its first and second loops and through C-terminal cationic residues. rcsb.org
Table 1: NMR Spectroscopy Experimental Parameters for this compound Structure Determination
| Parameter | Study at pH 3.2 | Study at pH 7.5 |
|---|---|---|
| Toxin Source | Naja naja siamensis | Naja naja siamensis |
| pH | 3.2 | 7.5 |
| Temperature | Not specified | 305 K |
| Spectroscopy | 2D NMR (NOESY) | 2D NMR |
| Distance Restraints | Extensive NOE cross peaks | 490 from NOE intensities |
| Dihedral Angle Restraints | Not specified | 25 φ restraints from J-coupling data |
| Computational Method | Distance geometry and dynamical simulated annealing | Distance geometry and restrained molecular dynamics |
| Key Structural Finding | Three-looped structure similar to crystal form | Structure is more compact than at pH 3.2 |
Computational Approaches: Molecular Dynamics Simulations and Homology Modeling
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics and stability of this compound and its complexes. MD simulations are often used in conjunction with NMR data to refine solution structures. tandfonline.comnih.govtandfonline.com For instance, the determination of the toxin's structure at pH 7.5 involved a protocol of restrained molecular dynamics, which started with high-temperature (2000 K) dynamics followed by a stepwise cooling process to 100 K. tandfonline.com
MD simulations have been instrumental in studying the interaction between this compound and its primary target, the nicotinic acetylcholine receptor (nAChR). smartox-biotech.compnas.org In one study, MD simulations of the ligand-binding domain (LBD) of the α7 nAChR were performed for both the apo (unbound) form and the this compound-bound form. pnas.org The simulations revealed that the toxin-bound form was relatively stable and rigid, suggesting that the toxin "locks" the receptor subunits in a closed conformation. pnas.org In contrast, the apo form showed significant spontaneous conformational changes in one of the subunits, providing insight into the potential mechanism of channel opening. smartox-biotech.compnas.org
Further research has utilized all-atom MD simulations to explore the inhibition mechanism of this compound by a peptide inhibitor. rsc.org These simulations showed that the inhibitor peptide migrates towards Loop II of the toxin, altering its tendency to dimerize. rsc.org The study provided an atomic-level view of how the peptide binds first to one toxin molecule, followed by a second, effectively masking the residues that interact with the nAChR. rsc.org MD simulations have also been used to assess the stability of this compound when docked with various phytochemical compounds, aiming to identify potential anti-venom drug candidates. nih.govnih.gov These simulations check the stability of the bonds formed between the toxin and the potential inhibitor molecules. nih.gov
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Research Focus | System Simulated | Key Findings |
|---|---|---|
| Structure Refinement | This compound in solution | Refined NMR-derived structures by applying distance and dihedral angle restraints. tandfonline.comnih.govtandfonline.com |
| Receptor Interaction | α7 nAChR LBD with/without this compound | Toxin binding stabilizes and rigidifies the receptor's closed conformation. pnas.org |
| Inhibition Mechanism | This compound with a peptide inhibitor | Inhibitor binds near Loop II, altering the toxin's dimerization and masking its receptor-binding site. rsc.org |
| Inhibitor Screening | This compound docked with phytochemicals | Assessed the stability of toxin-ligand complexes to identify potential drug candidates. nih.govnih.gov |
| Dimeric Toxin Dynamics | Dimeric this compound | Equilibrated the X-ray structure for subsequent docking studies with receptor models. nih.gov |
Homology Modeling
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is unavailable, by using a known experimental structure of a homologous protein (a "template"). This approach has been crucial for understanding the interaction between this compound and the α7 nAChR, for which a full experimental structure in a complex with the toxin is difficult to obtain. openbioinformaticsjournal.com
Researchers have built homology models of the chicken α7 nAChR ligand-binding domain (LBD) to simulate its interaction with this compound. smartox-biotech.compnas.org The crystal structures of the acetylcholine-binding protein (AChBP), a structural and functional homolog of the nAChR LBD, were used as templates. pnas.org Specifically, the hepes-bound structure of AChBP served as the template for the apo form of the α7 receptor, while the this compound-bound AChBP structure was the template for the toxin-bound form. pnas.org The resulting homology models of the α7 LBD-toxin complex were then used as the starting point for the extensive molecular dynamics simulations mentioned previously. smartox-biotech.compnas.org The validity of these models was supported by their ability to rationalize the effects of known mutations on the binding affinity between the receptor and the toxin. pnas.org The general principle of homology modeling provides a valuable approach for generating structural models of other snake neurotoxins for which 3D structures are not yet known, facilitating the design of targeted drugs and antivenoms. openbioinformaticsjournal.com
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity and Selectivity
This compound exhibits a high degree of affinity and selectivity for various subtypes of nAChRs, which dictates its potent physiological effects. This selectivity is a function of its unique three-dimensional structure, which allows it to interact with specific residues within the receptor's binding sites.
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors. wikipedia.orgmdpi.com It binds to the orthosteric site, the same binding site as the endogenous neurotransmitter, acetylcholine (ACh). wikipedia.orgresearchgate.net By occupying this site, the toxin physically prevents ACh from binding and inducing the conformational change necessary to open the ion channel. wikipedia.org This blockage of the postsynaptic nAChRs inhibits the influx of ions across the membrane, thereby disrupting neuromuscular signaling and causing paralysis. wikipedia.org Studies using electrophysiology have demonstrated that the presence of this compound inhibits acetylcholine-gated currents, a hallmark of competitive antagonism. acs.org
The monomeric form of this compound binds with very high affinity to muscle-type nAChRs, such as the α1β1γδ subtype found at the neuromuscular junction. wikipedia.orguniprot.org The binding occurs at the interfaces between the subunits, specifically at the α/γ and α/δ interfaces. wikipedia.org The dissociation constant (Kd) for the interaction with the Torpedo californica muscle-type nAChR is in the nanomolar range, indicating a very stable and potent interaction. uniprot.org This high-affinity binding to muscle-type nAChRs is the primary reason for the potent paralytic effects of cobra venom. Long-chain α-neurotoxins like this compound are well-established probes for the isolation and characterization of these receptors. frontiersin.org
In addition to muscle-type receptors, this compound also targets certain neuronal nAChR subtypes. It binds with high affinity to the homopentameric α7 nAChR, which is widely expressed in the central nervous system and is implicated in various cognitive functions. wikipedia.orguniprot.orgsmartox-biotech.com The affinity for the α7 subtype is also in the nanomolar range, though generally slightly lower than for the muscle-type receptor. uniprot.org
Interestingly, the selectivity of this compound can be dependent on its oligomeric state. While the monomeric form of the toxin does not effectively block heteromeric neuronal α3β2 nAChRs, a naturally occurring dimeric form of this compound can block this subtype. uniprot.orgnih.gov This suggests that the dimerization of the toxin alters its structure in a way that allows it to recognize and bind to the α3β2 receptor interface. The related long-chain neurotoxin, α-bungarotoxin, has been shown to interact with the α9 nAChR extracellular domain, suggesting that this compound may also target this subtype. nih.gov
| nAChR Subtype | Organism/Model | Binding Affinity (Kd or IC₅₀) | Reference |
|---|---|---|---|
| Muscle-type (α1β1γδ) | Torpedo californica | 0.2-4.5 nM (Kd) | uniprot.org |
| Neuronal α7 | - | 13-105 nM (Kd) | uniprot.org |
| Neuronal α7 | Human (expressed in oocytes) | 4.1 nM (IC₅₀) | plos.org |
| Neuronal α3β2 | - | No effect | uniprot.org |
The stoichiometry of the this compound-nAChR complex depends on the specific target. For the pentameric muscle-type nAChR from Torpedo californica, which contains two acetylcholine binding sites, studies have determined a binding stoichiometry of two toxin molecules per receptor molecule.
In contrast, structural studies using the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR extracellular domain, have revealed a different stoichiometry. In the crystal structure of this compound in complex with AChBP, five toxin molecules are bound to the pentameric AChBP, with one toxin molecule at each of the five subunit interfaces. This highlights that while the native receptor has two primary high-affinity binding sites for the toxin, the homologous interfaces on the soluble protein can all be occupied.
The high-affinity interaction between this compound and nAChRs is mediated by specific amino acid residues on both the toxin and the receptor. This compound is a "three-finger" toxin, with three loops (I, II, and III) extending from a central core. Loop II, in particular, is crucial for binding and inserts into the ligand-binding pocket of the nAChR.
Key residues on this compound that are critical for this interaction have been identified through structural and mutational studies. These include an aspartate (D27) and a phenylalanine (F29) on loop II, and an arginine (R33) at the tip of loop II. These residues form hydrogen bonds and cation-π interactions with aromatic residues within the receptor's binding pocket, such as tyrosine and tryptophan, which are located on different loops (Loops A, B, and C) of the principal face of the receptor subunit. The additional disulfide bond within loop II of long-chain neurotoxins like this compound is essential for the recognition of the α7 nAChR. nih.gov
| Molecule | Region | Key Residues | Interaction Type | Reference |
|---|---|---|---|---|
| This compound | Loop II | Asp27, Phe29, Arg33 | Hydrogen bonds, Cation-π stacking | nih.gov |
| nAChR (Principal Face) | Binding Pocket (Loops A, B, C) | Tyrosine, Tryptophan | Aromatic pocket for cation-π interactions | nih.gov |
| This compound | Loop II Disulfide Bridge | Cys26-Cys30 | Crucial for α7 nAChR recognition | nih.govrcsb.org |
Stoichiometry of Toxin-nAChR Complex Formation
Allosteric Modulation and Ion Channel Function
The primary mechanism by which this compound affects ion channel function is through direct, competitive inhibition, not allosteric modulation. By binding to the orthosteric site, it physically obstructs the binding of acetylcholine. wikipedia.org The binding of an agonist like acetylcholine normally triggers a series of conformational changes, described as a "twist-like" motion of the subunits, which leads to the opening, or "gating," of the central ion pore. wikipedia.org
When this compound is bound, it stabilizes the receptor in a closed or resting state, preventing the twisting motion required for channel activation. wikipedia.orgsmartox-biotech.com Molecular dynamics simulations show that the toxin-bound form of the α7 nAChR ligand-binding domain is relatively stable, whereas in the unbound (apo) form, subunits can move in a way that resembles the initial steps of channel opening. smartox-biotech.com Therefore, the toxin's effect on ion channel function is to lock the receptor in a non-functional conformation, completely inhibiting the flow of ions that would normally occur upon neurotransmitter binding. wikipedia.orgnih.gov This inhibition of ion channel gating is the fundamental molecular event that underlies the toxin's potent neurotoxicity.
Inhibition of Acetylcholine Binding
This compound acts as a competitive antagonist at nicotinic acetylcholine receptors. wikipedia.orgontosight.ainih.gov Its three-dimensional structure, characterized by three finger-like loops extending from a central core, is key to its function. researchgate.netsmartox-biotech.com This structure allows the toxin to bind with high affinity and specificity to the orthosteric site on the nAChR, the same site where the endogenous neurotransmitter acetylcholine (ACh) binds. wikipedia.orgmdpi.com The affinity of this compound for the receptor is significantly higher than that of acetylcholine, allowing it to effectively outcompete ACh for the binding site. google.com
The toxin binds to the ligand-binding pocket located at the interface between subunits of the nAChR, such as the α/γ or α/δ subunit interfaces in muscle-type nAChRs and the α7 subunit in neuronal receptors. wikipedia.orgontosight.aigoogle.com This direct occlusion of the acetylcholine binding site is the foundational step in its mechanism of action, preventing the receptor from being activated by its natural ligand. researchgate.netsmartox-biotech.comevitachem.com
Blockade of Ion Channel Opening and Ion Flow
The binding of acetylcholine to the nAChR normally triggers a conformational change, a twisting motion, in the receptor protein that opens an integral ion channel. wikipedia.orgnih.gov This channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in the case of some neuronal subtypes, calcium (Ca²⁺). google.com The influx of these ions is what propagates the nerve signal.
When this compound is bound to the receptor, it physically prevents this necessary conformational change. wikipedia.orgnih.gov The toxin essentially locks the receptor in its closed, non-conducting state. nih.govresearchgate.net By preventing the twisting motion associated with channel gating, this compound effectively blocks the flow of ions across the postsynaptic membrane, even in the presence of acetylcholine. wikipedia.orgontosight.ai Studies have demonstrated that the toxin inhibits acetylcholine-induced currents in cells expressing nAChRs. acs.orgfrontiersin.orgplos.org
Impact on Postsynaptic Membrane Depolarization
The consequence of blocking ion flow is the prevention of postsynaptic membrane depolarization. google.comproteopedia.org At the neuromuscular junction, the influx of positive ions following ACh binding to nAChRs causes a localized depolarization known as an end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.
By inhibiting the nAChR-mediated ion flux, this compound prevents the generation of the end-plate potential. ontosight.aigoogle.com The postsynaptic membrane remains polarized, and the signal from the motor neuron is not transmitted to the muscle fiber. proteopedia.org This failure of neuromuscular transmission results in a non-depolarizing type of blockade, leading to flaccid paralysis and, in severe cases, respiratory failure due to the paralysis of the diaphragm. wikipedia.orgontosight.aimdpi.com
Interactions with Other Ligand-Gated Ion Channels
While this compound is most renowned for its high-affinity interaction with nAChRs, research has revealed that its activity is not entirely exclusive to this receptor family. It has been shown to interact with other Cys-loop receptors, most notably the GABA(A) receptor.
Gamma-Aminobutyric Acid Type A (GABA(A)) Receptor Inhibition
This compound can inhibit the function of ionotropic gamma-aminobutyric acid (GABA) receptors, specifically GABA(A) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net Studies using Xenopus oocytes expressing various GABA(A) receptor subtypes have demonstrated that this compound can block GABA-induced currents. nih.govnih.gov
| GABA(A) Receptor Subtype | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| α1β3γ2 | 236 nM | nih.gov |
| α1β2γ2 | Less potent than α1β3γ2 | nih.gov |
| α2β2γ2 | Less potent than α1β3γ2 | nih.gov |
| α5β2γ2 | Less potent than α1β3γ2 | nih.gov |
Modulatory Effects on Other Ion Channel Subtypes (e.g., Sodium Channels)
The primary mechanism of this compound involves the blockade of ligand-gated ion channels, specifically nAChRs. google.com Its toxicity stems from preventing the depolarization of postsynaptic membranes by regulating the ion channels associated with these receptors. google.com While some snake venom components, like cardiotoxins, can directly interfere with axonal conduction, the principal action of alpha-neurotoxins like this compound is the postsynaptic blockade of nAChRs. nih.gov The literature focuses overwhelmingly on its effects on nAChRs and, to a lesser extent, GABA(A) receptors, with limited evidence for direct, significant modulatory effects on voltage-gated sodium channels. frontiersin.orgnih.govmdpi.com
Kinetic Aspects of Toxin-Receptor Association and Dissociation
The interaction between this compound and nicotinic acetylcholine receptors is characterized by a high affinity, which is a function of its association (on-rate) and dissociation (off-rate) kinetics. plos.org These parameters have been quantified using techniques like surface plasmon resonance (SPR) and radioligand binding assays. evitachem.complos.org
This compound binds with very high affinity to both muscle-type and neuronal nAChRs, though the specific kinetic constants can vary. For neuronal α7 nAChRs, the equilibrium dissociation constant (KD) is in the low nanomolar to picomolar range. smartox-biotech.comevitachem.com For instance, a Kd of 55 pM has been reported for the neuronal α7/CHRNA7 receptor. smartox-biotech.comevitachem.com The binding to muscle-type nAChRs from Torpedo californica is also very tight, with reported KD values ranging from 0.2 to 4.5 nM. uniprot.org The interaction is often described as slowly reversible or nearly irreversible, reflecting a very slow dissociation rate constant (koff or kd), which contributes significantly to the toxin's prolonged effect. wikipedia.orgnih.govplos.org
| Receptor Type/Subtype | Parameter | Value | Reference |
|---|---|---|---|
| Neuronal α7/CHRNA7 nAChR | Equilibrium Dissociation Constant (KD) | 55 pM | smartox-biotech.comevitachem.com |
| 13-105 nM | uniprot.org | ||
| Muscle-type nAChR (Torpedo californica) | Equilibrium Dissociation Constant (KD) | 0.2-4.5 nM | uniprot.org |
| α–Cbtx interaction with VHH Clone C2 (SPR) | Association Rate (ka) | 1.8 x 10⁵ M⁻¹s⁻¹ | plos.org |
| Dissociation Rate (kd) | 7.6 x 10⁻⁵ s⁻¹ | plos.org | |
| Equilibrium Dissociation Constant (KD) | 0.4 nM | plos.org | |
| α–Cbtx interaction with VHH Clone C20 (SPR) | Association Rate (ka) | 2.9 x 10⁵ M⁻¹s⁻¹ | plos.org |
| Dissociation Rate (kd) | 2.8 x 10⁻³ s⁻¹ | plos.org | |
| Equilibrium Dissociation Constant (KD) | 9.6 nM | plos.org |
VHH (single-domain antibodies) are used here as high-affinity binding partners to study the kinetics of interaction with this compound via SPR.
On-Rate and Off-Rate Determinations
The kinetics of this compound binding, including the association (on-rate) and dissociation (off-rate) constants, are critical determinants of its biological activity. While specific numerical values for the on- and off-rates of this compound itself are not extensively detailed in the provided search results, the washout characteristics observed in electrophysiological studies provide qualitative insights. For instance, the inhibition of nAChR responses by this compound shows minimal washout, suggesting a very slow off-rate. acs.orgnih.gov In experiments with Xenopus laevis oocytes expressing α7 nAChRs, after application of 40 nM this compound, the acetylcholine-gated currents recovered to only 20% of the control level after washout attempts. acs.orgnih.gov This slow dissociation contributes to the potent and prolonged paralytic effect of the toxin.
Dissociation Constants (Kd) and Inhibition Constants (IC50)
The affinity of this compound for its target receptors is quantified by its dissociation constant (Kd) and its functional inhibitory potency by the half-maximal inhibitory concentration (IC50). These values vary depending on the nAChR subtype and the experimental method used.
This compound binds with high affinity to both muscular and neuronal nAChRs. For the muscular nAChR from Torpedo californica, the Kd has been reported to be in the range of 0.2-4.5 nM. uniprot.org For the neuronal α7 nAChR, the reported Kd values range from 13-105 nM, with one source citing a Kd of 55 pM. smartox-biotech.comuniprot.org
The IC50 values also demonstrate the potent inhibitory effect of this compound. For the human α7 nAChR expressed in Xenopus oocytes, an IC50 of 4.1 nM has been reported. plos.org Other studies have reported IC50 values for the human α7 nAChR between 2.8 nM and 4.1 nM. nih.gov The homodimeric form of this compound shows a lower affinity for the muscular nAChR (IC50 = 9.7 nM) and a significantly lower affinity for the neuronal α7 nAChR (IC50 = 1370 nM) compared to the monomeric form. uniprot.org
| Receptor Subtype | Parameter | Value | Reference |
|---|---|---|---|
| Muscular nAChR (Torpedo californica) | Kd | 0.2-4.5 nM | uniprot.org |
| Neuronal α7 nAChR | Kd | 13-105 nM | uniprot.org |
| Neuronal α7/CHRNA7 nAChR | Kd | 55 pM | smartox-biotech.com |
| Human α7 nAChR (in Xenopus oocytes) | IC50 | 4.1 nM | plos.org |
| Human α7 nAChR | IC50 | 2.8-4.1 nM | nih.gov |
| Muscular nAChR (homodimer) | IC50 | 9.7 nM | uniprot.org |
| Neuronal α7 nAChR (homodimer) | IC50 | 1370 nM | uniprot.org |
Biophysical and Biochemical Approaches to Elucidate Receptor Interactions
A variety of sophisticated techniques are employed to investigate the intricate details of the interaction between this compound and nAChRs at the molecular level.
Electrophysiological Recordings (e.g., Xenopus Oocytes)
Electrophysiological recordings, particularly using the Xenopus laevis oocyte expression system, are a cornerstone for functional characterization of the this compound-nAChR interaction. acs.orgnih.govnih.gov By heterologously expressing specific nAChR subunits (e.g., human α7 or α3 and β2) in these oocytes, researchers can measure the ion currents gated by acetylcholine in the presence and absence of the toxin. acs.orgnih.govnih.gov This technique allows for the determination of the inhibitory effect of this compound on receptor function, as seen in studies where 40 nM of the toxin inhibited nAChR responses to approximately 10% of the control level. acs.orgnih.gov Two-electrode voltage clamp is a common method used in these experiments to control the membrane potential and record the resulting currents. acs.orgnih.gov
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for quantifying the binding affinity of this compound to its receptors. These assays typically involve a radiolabeled ligand, such as [¹²⁵I]-α-bungarotoxin or [³H]methyllycaconitine, which binds to the nAChR. nih.govmdpi.comnih.gov Unlabeled this compound is then introduced to compete with the radioligand for the binding sites. By measuring the displacement of the radioligand at various concentrations of this compound, the inhibition constant (Ki) or IC50 value can be determined. For example, in rat brain membranes, this compound displaced [³H]methyllycaconitine with a high affinity, yielding a Ki of 5.5 nM. nih.gov These assays have been performed using various preparations, including cell lines expressing specific nAChR subtypes (like GH4C1 cells) and acetylcholine-binding proteins (AChBPs). plos.orgnih.govmdpi.com
Fluorescence Polarization Spectroscopy
Fluorescence polarization (FP) spectroscopy is a technique used to study molecular binding events in solution. It relies on the principle that a fluorescently labeled molecule will tumble more slowly when bound to a larger partner, resulting in an increase in the polarization of its emitted light. In the context of this compound research, a fluorescent dye can be attached to a peptide that binds to the toxin. acs.orgnih.gov By measuring the change in fluorescence polarization as the concentration of this compound is varied, the dissociation constant (Kd) of the interaction can be determined. acs.orgnih.gov For instance, a rhodamine dye-labeled peptide was used to determine a Kd of 52 ± 3 μM for its interaction with this compound. acs.orgnih.gov Competition experiments using FP can also determine the inhibition constant (Ki) of unlabeled molecules that compete for the same binding site. acs.orgnih.gov
Biolayer Interferometry (BLI) Techniques
Biolayer interferometry (BLI) is an optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. This technique allows for the real-time, label-free analysis of biomolecular interactions. In the study of this compound, the toxin can be immobilized on a biosensor, and its interaction with various nAChR mimotopes or antibodies can be monitored. mdpi.comnih.govuq.edu.au BLI provides kinetic data, including association (on-rate) and dissociation (off-rate) constants, from which the dissociation constant (Kd) can be calculated. This method has been used to assess the binding of this compound to nAChR orthosteric sites from different prey species and to characterize the binding kinetics of synthetic antibodies developed against the toxin. mdpi.comnih.gov
Site-Directed Mutagenesis of this compound and Receptors
Site-directed mutagenesis has proven to be an invaluable tool for elucidating the molecular intricacies of the interaction between this compound (α-Cbtx) and its target, the nicotinic acetylcholine receptor (nAChR). By systematically substituting specific amino acid residues in both the toxin and the receptor, researchers have been able to map the critical determinants of binding affinity and specificity. These studies have provided a detailed understanding of the structure-function relationships that govern the potent and selective antagonism of nAChRs by α-Cbtx.
Mutagenesis of this compound
The three-finger fold of α-Cbtx, particularly the central loop II, has been a primary focus of mutagenesis studies. This loop extends into the ligand-binding pocket of the nAChR, and its residues are crucial for the toxin's inhibitory activity. researchgate.net
Key residues in α-Cbtx identified through mutagenesis as essential for receptor binding include those in loop II such as Trp25, Asp27, Phe29, Arg33, and Lys35, as well as Phe65 in the C-terminus. researchgate.net Single mutations at several of these positions have been shown to cause a significant decrease in affinity for the nAChR. researchgate.net For instance, the mutation of certain residues can lead to a more than five-fold decrease in binding affinity. researchgate.net
Specifically, residues such as Trp25, Asp27, and Arg33 have been found to affect binding to both muscle-type and neuronal α7 nAChRs. embopress.org In contrast, Phe29, Arg36, and Phe65 may play a more significant role in conferring specificity towards the neuronal α7 receptor. embopress.org The UniProt database entry for α-cobratoxin from Naja kaouthia documents the effects of several mutations on binding affinity to Torpedo nAChRs and neuronal α7 nAChRs, as detailed in the table below. uniprot.org
| Residue | Mutation | Effect on Torpedo nAChR Affinity | Effect on Neuronal α7 nAChR Affinity | Reference |
|---|---|---|---|---|
| Trp23 | - | 2-fold decrease | 28-fold decrease | uniprot.org |
| Tyr25 | - | 11-fold decrease | 6-fold decrease | uniprot.org |
| Asp27 | - | 31-fold decrease | - | uniprot.org |
| Ala28 | - | Binds | Binds | uniprot.org |
| Phe29 | - | Binds | Binds | uniprot.org |
| Arg33 | - | Binds | Binds | uniprot.org |
| Lys35 | - | - | Binds | uniprot.org |
| Arg36 | - | Binds | Binds, may be important for GABA(A) receptor inhibition | uniprot.org |
| Lys49 | - | Binds | - | uniprot.org |
| Phe65 | - | Binds | Binds | uniprot.org |
The additional disulfide bond within loop II (Cys26-Cys30) of long-chain α-neurotoxins like α-Cbtx is crucial for their interaction with the homopentameric α7 nAChR. nih.gov Studies on dimeric α-Cbtx have shown that the selective reduction of this disulfide bond in one protomer does not significantly affect activity against the α7 nAChR, but its reduction in both protomers nearly abolishes recognition. rcsb.org Conversely, the reduction of one or both of these disulfides in the dimer potentiates the inhibition of the α3β2 nAChR. rcsb.org
Mutagenesis of Nicotinic Acetylcholine Receptors
Site-directed mutagenesis of nAChR subunits has complemented the studies on α-Cbtx by identifying the corresponding interaction sites on the receptor. The ligand-binding site of nAChRs is located at the interface between two adjacent subunits, formed by loops A, B, and C from the principal subunit and loops D, E, and F from the complementary subunit. mdpi.com
Mutagenesis studies have confirmed that α-Cbtx interacts with residues in this binding pocket. For example, double-mutant cycle analysis has revealed interactions between specific residues of the toxin and the receptor, such as the interaction between Lys27 of the short-chain α-neurotoxin NmmI and Glu176 on the γ subunit of the muscle-type nAChR. mdpi.com While NmmI is a short-chain toxin, these findings provide insights into the general mode of interaction for α-neurotoxins.
The crystal structure of α-Cbtx in complex with the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, has provided a detailed view of the interacting residues. embopress.orgnih.gov These structural studies, combined with mutagenesis data, confirm that residues like Phe29 and Arg33 of α-Cbtx interact with conserved residues within the AChBP binding pocket. embopress.org The orientation of the toxin in the binding site, as revealed by these co-crystal structures, aligns well with predictions from earlier mutagenesis and computational modeling studies. nih.gov
Further research has highlighted the importance of specific receptor subunit residues in determining toxin selectivity. For instance, in α-conotoxins, another class of nAChR-targeting toxins, mutations in the toxin combined with mutagenesis of the receptor have pinpointed key residues on the receptor subunits that confer specificity. nih.govfrontiersin.org Although focused on conotoxins, these studies underscore the power of combining toxin and receptor mutagenesis to map interaction surfaces.
The table below summarizes some of the key residues in both α-cobratoxin and the nAChR that have been identified through mutagenesis and structural studies as being critical for their interaction.
| Molecule | Key Interacting Residues | Significance | Reference |
|---|---|---|---|
| This compound (Loop II) | Trp25, Asp27, Phe29, Arg33, Arg36 | Directly interacts with the nAChR binding pocket. Mutations significantly decrease affinity. | researchgate.netembopress.org |
| This compound (Loop II Disulfide) | Cys26-Cys30 | Essential for high-affinity binding to the α7 nAChR subtype. | nih.govrcsb.org |
| This compound (C-terminus) | Phe65 | Contributes to binding and may confer specificity for neuronal α7 nAChRs. | embopress.org |
| nAChR (Principal Subunit) | Aromatic residues in Loops A, B, and C (e.g., Tyr93, Trp149, Tyr190, Tyr198 on α1) | Form a hydrophobic pocket that accommodates the toxin's key residues. | mdpi.com |
| nAChR (Complementary Subunit) | Residues in Loops D, E, and F (e.g., Trp57 on γ) | Contribute to the binding interface and interact with the toxin. | mdpi.com |
Historical Context of Alpha Neurotoxin Research
Early Characterization and Significance
This compound is a member of the three-finger toxin (3FTx) family, characterized by a core structure of three beta-stranded loops extending from a central core, stabilized by disulfide bonds. frontiersin.orgnih.gov Specifically, it is classified as a "long-chain" alpha-neurotoxin, typically comprising 71 amino acid residues and five disulfide bridges. nih.govmdpi.com This structural configuration is crucial for its biological activity.
The toxin was first isolated from the venom of the Thailand cobra (Naja kaouthia). wikipedia.orgfrontiersin.org Early research focused on elucidating its primary structure and three-dimensional conformation. X-ray crystallography studies revealed that the polypeptide chain folds into three distinct loops, creating a unique topology that is essential for its interaction with its biological target. smartox-biotech.com
The primary significance of this compound lies in its ability to potently and specifically block nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov These receptors are ligand-gated ion channels that play a critical role in synaptic transmission at the neuromuscular junction and in various parts of the central and peripheral nervous systems. nih.gov By binding to the acetylcholine binding site on the nAChR, this compound prevents the neurotransmitter acetylcholine from binding and activating the receptor, thereby blocking nerve impulses and leading to flaccid paralysis. wikipedia.orgmdpi.com
Role as a Pioneering Molecular Probe in Neurobiology
The high specificity and affinity of this compound for nAChRs made it an exceptional tool for neurobiologists. Before the advent of modern molecular biology techniques, researchers relied on such naturally occurring molecules to isolate, purify, and characterize receptor proteins.
This compound, along with its homologue alpha-bungarotoxin, was instrumental in the initial purification and characterization of the nAChR from the electric organs of the Torpedo ray and Electrophorus eel. frontiersin.orggoogle.comresearchgate.net These electric organs are densely packed with nAChRs, providing a rich source for biochemical studies. By using radiolabeled this compound, scientists were able to track and quantify the receptors, leading to a deeper understanding of their distribution, density, and subunit composition.
Furthermore, this compound has been used to:
Map the binding sites on nAChRs: Studies using this compound helped to identify the specific amino acid residues on the nAChR that are crucial for acetylcholine binding. mdpi.com
Differentiate between nAChR subtypes: While this compound primarily targets muscle-type and neuronal alpha-7 nAChRs, its binding characteristics have helped to distinguish between different receptor subtypes. frontiersin.orgsmartox-biotech.comrcsb.org
Investigate the structure-function relationship of nAChRs: By observing the effects of this compound binding, researchers have gained insights into the conformational changes that nAChRs undergo during activation and desensitization. nih.gov
The use of this compound as a molecular probe has been foundational to our current understanding of cholinergic neurotransmission. Its application paved the way for the development of drugs that target nAChRs for various therapeutic purposes.
| Property | Description | References |
| Toxin Family | Three-finger toxin (3FTx) | frontiersin.orgnih.gov |
| Type | Long-chain alpha-neurotoxin | nih.gov |
| Amino Acid Residues | 71 | nih.govmdpi.com |
| Disulfide Bridges | 5 | nih.gov |
| Primary Source | Naja kaouthia (Thailand cobra) | wikipedia.orgfrontiersin.org |
| Molecular Target | Nicotinic acetylcholine receptors (nAChRs) | wikipedia.orgnih.gov |
| Mechanism of Action | Antagonist at the acetylcholine binding site | wikipedia.org |
| Application | Significance in Neurobiology | References |
| Receptor Purification | Enabled the first successful isolation and purification of nAChRs. | frontiersin.orggoogle.comresearchgate.net |
| Binding Site Mapping | Identified key amino acid residues involved in ligand binding. | mdpi.com |
| Receptor Subtype Differentiation | Helped distinguish between muscle and various neuronal nAChR subtypes. | frontiersin.orgsmartox-biotech.comrcsb.org |
| Structure-Function Studies | Provided insights into the conformational dynamics of nAChR gating. | nih.gov |
Comparative and Evolutionary Research on Alpha Cobratoxin
Phylogenetic Relationships within Three-Finger Toxins
Alpha-cobratoxin belongs to the vast superfamily of three-finger toxins (3FTx), proteins characterized by a common three-dimensional structure resembling three loops, or "fingers," extending from a central core stabilized by disulfide bonds. researchgate.netresearchgate.netpnas.orgnih.govrcsb.orgfrontiersin.orgplos.org Phylogenetic analyses based on the nucleotide sequences of genes encoding these toxins suggest that they arose from a common ancestral gene. nih.gov Research on the venom gland of the king cobra (Ophiophagus hannah) indicates that the 3FTx gene family diverged early in its evolutionary history into two distinct lineages: a long-type pathway, which gives rise to toxins with 70–73 amino acid residues, and a short-type pathway for toxins with 57–65 residues. nih.gov this compound is a archetypal member of the long-chain neurotoxin group. frontiersin.orgnih.gov
This compound shares significant sequence homology with other alpha-neurotoxins, a reflection of their shared ancestry. For instance, a novel alpha-neurotoxin isolated from the king cobra was found to have approximately 60% sequence homology with the well-characterized alpha-bungarotoxin from the many-banded krait (Bungarus multicinctus). researchgate.net
Despite this homology, key differences exist, particularly in the regions that dictate binding specificity. Comparative studies between this compound and alpha-bungarotoxin show that the most divergent, or least conserved, regions are the C-terminal tail and the first of the three loops. researchgate.netfrontiersin.org These variations are critical in determining the toxin's precise interaction with its molecular target. The alignment of primary sequences highlights both conserved and variable residues among different alpha-neurotoxins. researchgate.net
| Toxin | Sequence |
|---|---|
| α-cobratoxin (Naja kaouthia) | IRCFITPDITSKDCPNGHVCYTKTWCDAFCSIRGKRVDLGCAATCPTVKTGVDIQCCSTDNCNPFPTRKRP |
| α-bungarotoxin (Bungarus multicinctus) | IVCHTTATSPISAVTCPPGENLCYRKMWCDAFCSSRGKVVELGCAATCPSKKPYEEVTCCSTDKCNPHPKQRPG |
All 3FTx share a characteristic fold, with three beta-sheet-rich loops extending from a globular core containing four conserved disulfide bridges. researchgate.netpnas.orgnih.gov Long-chain neurotoxins, such as this compound, are distinguished from their short-chain counterparts by their length (66-74 amino acids versus 57-62) and, most critically, by the presence of a fifth disulfide bond located in the second, or central, loop. frontiersin.orgwikipedia.org
| Feature | Short-Chain Neurotoxins | Long-Chain Neurotoxins (e.g., α-cobratoxin) |
|---|---|---|
| Residue Count | 57–62 | 66–74 |
| Disulfide Bridges | 4 | 5 |
| Location of 5th Bridge | Absent | Within Loop II (Central Loop) |
| Key Functional Consequence | Blocks muscle-type nAChRs | Blocks both muscle-type and neuronal α7 nAChRs |
Sequence Homology and Divergence with Other Alpha-Neurotoxins (e.g., Alpha-Bungarotoxin)
Molecular Evolution of Venom Toxins
The evolution of venom toxins like this compound is a dynamic process driven by strong selective pressures. Molecular studies provide compelling evidence that alpha-neurotoxins have evolved rapidly and are subject to positive selection, a process where new advantageous mutations are quickly fixed in a population. wikipedia.orgmdpi.comresearchgate.net
Positive Darwinian selection is a major force shaping the diversity of three-finger toxins. researchgate.net Analysis of 3FTx genes has shown that a significant percentage of amino acid sites, in some cases up to 32%, are under positive selection. unco.edu This rapid accumulation of mutations, even in regions that are typically constrained, allows for the exploration of new molecular surfaces and functions. researchgate.net This process of accelerated evolution enables venom to adapt to new prey or overcome resistance in existing prey, leading to a wide diversification of toxins from a common ancestral scaffold. nih.govmdpi.com
The intense positive selection observed in alpha-neurotoxins is largely attributed to a co-evolutionary "arms race" between venomous snakes and their prey, as described by the Red Queen hypothesis. mdpi.comuq.edu.au As snakes evolve more potent toxins, prey species that develop resistance to these toxins are more likely to survive and reproduce. This, in turn, applies selective pressure on the snake to evolve even newer, more effective toxins.
Evidence for this arms race is widespread. uq.edu.aujcu.edu.aumdpi.com For example, primates in Africa and Asia that coexist with neurotoxic cobras have evolved a significantly higher resistance to alpha-neurotoxins compared to primates from Madagascar or the Americas, where such snakes are absent or less of a threat. jcu.edu.au This resistance is often achieved through specific mutations in the prey's nicotinic acetylcholine (B1216132) receptors (nAChRs), the target of the toxins. mdpi.com Common resistance mechanisms include the addition of bulky sugar groups (N-glycosylation) or changes in amino acids at the toxin-binding site, which physically or electrostatically prevent the toxin from binding effectively. wikipedia.orgmdpi.com Snakes themselves have evolved modified nAChRs to prevent self-envenomation. wikipedia.org
Positive Selection and Diversification Mechanisms
Interspecies Variations in Receptor Binding
This compound functions by binding to nAChRs, but its affinity for these receptors can vary significantly depending on the receptor's subtype and the species from which it originates. nih.govmdpi.com Long-chain neurotoxins like this compound exhibit a broader target range than short-chain toxins, capable of blocking both muscle-type and neuronal α7 nAChRs. nih.gov
Further complexity is revealed by studies showing that even among long-chain toxins, the mode of interaction can differ. This compound and alpha-bungarotoxin both bind to two sites on the nAChR from the Torpedo electric ray. pnas.org In contrast, alpha-dendrotoxin, another long-chain neurotoxin, binds to four sites on the same receptor, indicating subtle but important differences in receptor interaction among toxins with similar structures. pnas.org
| Prey Mimotope | Relative Binding Potency (Normalized to Rodent) |
|---|---|
| Rodent (Rat) | 1.00 |
| Lizard | ~1.30 |
| Amphibian | ~1.98 |
Comparative Binding Affinities Across Vertebrate Taxa (e.g., Rodents, Reptiles, Amphibians, Birds)
The effectiveness of a neurotoxin like this compound is contingent on its ability to bind with high affinity to the nAChRs of its target prey. Variations in the amino acid sequences of these receptors across different vertebrate taxa can lead to significant differences in toxin-binding affinity.
Recent studies utilizing innovative techniques such as high-throughput biolayer interferometry have allowed for detailed comparisons of these binding affinities. researchgate.netresearchgate.net Research on this compound isolated from the monocled cobra (Naja kaouthia) has revealed distinct binding preferences when tested against synthetic receptor fragments (mimotopes) from various vertebrate classes. mdpi.comuq.edu.au
One key study demonstrated that this specific this compound variant exhibits its highest binding potency towards the amphibian α-1 nAChR mimotope. mdpi.com The binding affinity was found to be 50% greater for the amphibian receptor than for the lizard receptor and 98% greater than for the rat receptor. mdpi.com In contrast, the binding affinity for the lizard receptor mimotope was only 30% higher than that for the rodent model. mdpi.com These findings highlight a clear hierarchical preference in the binding capacity of this toxin.
Naja kaouthiamdpi.comresearchgate.netThese results provide a molecular basis for understanding the potential differential efficacy of the toxin across a spectrum of prey animals. The data suggests that while this compound is a potent neurotoxin against a range of vertebrates, its molecular efficiency is not uniform, showing a clear preference for the amphibian nAChR. mdpi.com
Prey-Specific Binding Selectivity and Its Ecological Implications
The observed differences in binding affinity have significant ecological implications, shedding light on the co-evolutionary arms race between predator and prey. The prey-specific binding selectivity of a toxin can influence a snake's dietary preferences and hunting efficiency. researchgate.net
For this compound from Naja kaouthia, the exceptionally high affinity for amphibian nAChRs correlates with the known diet of many cobra species, which often includes frogs and toads. researchgate.netmdpi.com However, the diet of a generalist predator like a cobra is typically broad, encompassing reptiles, rodents, and birds as well. researchgate.netmdpi.com The binding data for this compound alone does not fully account for the snake's ability to effectively subdue its full range of prey. For instance, while the toxin does bind to rodent and lizard receptors, its potency is markedly lower than against the amphibian receptor. mdpi.com
Biosynthetic Pathways and Genetic Control
The production and evolution of this compound are governed by complex genetic processes within the snake's venom glands. Understanding these mechanisms reveals how such a potent and specific molecule is synthesized and refined over evolutionary time.
Gene Duplication and Diversification
This compound belongs to the three-finger toxin (3FTx) superfamily, which is a prime example of protein evolution through gene duplication and neofunctionalization. nih.govfrontiersin.org The evolutionary history of 3FTx genes shows a significant expansion in venomous snakes. frontiersin.org This process begins when an ancestral gene is duplicated, creating a redundant copy. nih.gov This new gene copy is then free from the strong purifying selection that constrains the original gene, allowing it to accumulate mutations at an accelerated rate.
These mutations can lead to neofunctionalization, where the new toxin evolves a different function or target specificity. nih.gov In the case of elapid snakes, this has resulted in a vast arsenal (B13267) of 3FTx isoforms with diverse biological activities, including the potent neurotoxicity of this compound and the cytotoxic effects of cardiotoxins, all originating from a common ancestral gene. nih.govfrontiersin.org Genomic studies have identified numerous 3FTx gene loci in cobras, illustrating the extensive gene duplication that has driven the functional diversification of these toxins. frontiersin.orgnii.ac.jp This evolutionary strategy allows the venom system to rapidly adapt to changes in prey availability and defense mechanisms. nih.gov
Transcriptomic and Proteomic Analysis of Venom Glands
Modern 'omics' technologies have provided unprecedented insight into the composition of snake venom and the genetic activity of the venom glands. Transcriptomics, the study of all RNA molecules in a cell, and proteomics, the study of all proteins, have been instrumental in characterizing the production of this compound. biorxiv.orgnih.govnih.gov
Studies on the venom glands of various cobra species, such as the Equatorial spitting cobra (Naja sumatrana) and the King cobra (Ophiophagus hannah), consistently reveal that the transcripts for three-finger toxins are the most abundantly expressed. nih.govnih.gov In N. sumatrana, 3FTx transcripts account for a remarkable 91.11% of the total toxin gene expression in the venom gland. nih.gov Similarly, in the King cobra, 3FTx transcripts dominate, representing 84.9% of the toxin's FPKM (Fragments Per Kilobase of exon model per Million mapped reads). nih.gov
Proteomic analyses, which identify the actual proteins present in the venom, confirm these findings. In the Philippine cobra (Naja philippinensis), 3FTx proteins make up 66.64% of the total venom proteins, with short neurotoxins being the principal component. researchgate.net These studies demonstrate that despite the vast number of genes expressed in the venom gland, a few key toxin families, particularly the 3FTx family that includes this compound, are overwhelmingly prioritized for production. nih.govnih.gov This high level of expression underscores the central role of alpha-neurotoxins in the venom's strategy for prey capture.
nih.govnih.govResearch Applications and Methodological Utility of Alpha Cobratoxin
Tool for Neuropharmacological Research
The unique properties of α-cobratoxin have rendered it an essential ligand for exploring the intricacies of the nervous system. Its primary utility lies in its ability to act as a molecular probe, allowing researchers to dissect the structure, function, and dynamics of nAChRs.
Probing nAChR Structure-Function Relationships
Alpha-cobratoxin's high affinity for nAChRs makes it an exceptional tool for elucidating the structural basis of receptor function. By binding to the acetylcholine (B1216132) (ACh) binding site on the α-subunit of the nAChR, it effectively blocks the receptor's activity. ontosight.aitaylorandfrancis.com This interaction has been instrumental in mapping the ligand-binding domain of various nAChR subtypes. researchgate.net
The toxin's interaction with the receptor is not uniform across all nAChR subtypes. Long-chain α-neurotoxins like α-cobratoxin can block α7 and α9α10 nAChRs in addition to the muscle-type receptors. frontiersin.org This differential binding has allowed for the characterization of the pharmacological properties of these less-understood neuronal nAChRs.
Structural studies, including X-ray crystallography and NMR, of α-cobratoxin in complex with the acetylcholine-binding protein (AChBP), a homolog of the nAChR extracellular domain, have provided detailed insights into the molecular interactions that govern toxin binding. researchgate.netnih.gov These studies have revealed that key residues in the toxin's three-finger structure are responsible for its potent and selective inhibition. researchgate.net
| Parameter | Description | Significance |
| Binding Affinity (Kd) | Measures the strength of the binding interaction between α-cobratoxin and nAChRs. For the α7 nAChR, the Kd is approximately 55 pM. smartox-biotech.com | A low Kd value indicates a very strong and stable interaction, making α-cobratoxin a reliable probe. |
| Receptor Selectivity | Preferentially binds to certain nAChR subtypes, including muscle-type, α7, and α9α10 receptors. frontiersin.org | Allows for the specific study of these receptor subtypes without interference from others. |
| Binding Site | Interacts with the interface between subunits, particularly involving loop C of the α-subunit. ontosight.airesearchgate.net | Crucial for understanding the mechanism of competitive antagonism and for designing drugs that target this site. |
This table summarizes key binding parameters of this compound, highlighting its utility in neuropharmacological research.
Studying Neuromuscular Transmission Mechanisms
The primary physiological effect of α-cobratoxin is the blockade of neuromuscular transmission, leading to paralysis. nih.gov This potent activity has been harnessed by researchers to study the fundamental mechanisms of communication between nerves and muscles. By applying α-cobratoxin to neuromuscular preparations, scientists can precisely inhibit postsynaptic nAChRs and observe the resulting effects on muscle contraction and electrical signaling.
This experimental approach has been crucial in understanding the role of nAChRs in synaptic transmission and the pathophysiology of diseases affecting the neuromuscular junction. ontosight.aitaylorandfrancis.com The ability to selectively block these receptors with α-cobratoxin has allowed for the isolation and study of other components of the synapse, contributing to a more comprehensive picture of neuromuscular function.
Investigations of Ion Channel Dynamics and Gating
The binding of α-cobratoxin to nAChRs not only blocks the binding of acetylcholine but also provides insights into the conformational changes that lead to ion channel opening and closing, a process known as gating. ontosight.ai Molecular dynamics simulations have been employed to study the α7 nAChR ligand-binding domain in both its free (apo) and α-cobratoxin-bound states. smartox-biotech.compnas.orgnih.gov
These simulations have revealed that the toxin-bound form of the receptor is relatively stable. smartox-biotech.compnas.org In contrast, the apo form exhibits spontaneous conformational changes, with one subunit moving in a way that is thought to be a precursor to channel opening. pnas.orgnih.gov By "locking" the receptor in a closed or resting state, α-cobratoxin helps to stabilize a specific conformation, allowing researchers to study the structural features of this state. researchgate.net This provides a valuable point of comparison for understanding the agonist-induced conformational changes that lead to channel activation.
Development of Anti-Toxin Strategies and Countermeasures
The lethality of cobra venom, largely attributable to α-cobratoxin, has driven research into developing more effective antivenoms and neutralizing agents.
Rational Design of Peptide-Based Inhibitors and Neutralizers
A promising avenue of research is the development of small, synthetic peptides that can bind to and neutralize α-cobratoxin. nih.govacs.org These peptides are designed to mimic the structure of the nAChR binding pocket, effectively acting as decoys that the toxin binds to instead of its intended target. acs.orgrcsb.org
Through techniques like phage display and subsequent structure-function characterization, researchers have identified short peptides that can prevent α-cobratoxin from inhibiting nAChRs. nih.govacs.org For instance, an 8-mer peptide was identified that effectively prevented α-Cbtx inhibition of nAChRs. acs.org The co-crystal structure of this peptide with α-cobratoxin revealed that it mimics the structural features of the nAChR binding site. acs.orgrcsb.org Computational studies have further elucidated the binding interactions, showing how the peptide can mask the residues on the toxin that are critical for receptor binding. researchgate.net This approach holds the potential for creating simple, synthetic, and low-cost antivenoms. nih.govacs.org
| Peptide | Sequence | Effect on α-Cbtx Inhibition of nAChRs | Reference |
| Peptide 1 | YMWDGWYM | Prevents inhibition | nih.govacs.org |
| Peptide 2 | - | No effect | nih.govacs.org |
| Peptide 3 | - | Prevents inhibition (comparable to Peptide 1) | nih.govacs.org |
| Peptide 4 | - | No effect | nih.govacs.org |
| Peptides 7 & 8 | - | Enhanced onset and washout of inhibition | nih.govacs.org |
This table presents the effects of various peptides on the inhibitory action of this compound on nicotinic acetylcholine receptors.
Discovery and Characterization of Recombinant Antibodies (e.g., VHHs, scFvs)
Traditional antivenoms, composed of polyclonal antibodies, have limitations. nih.gov Modern approaches focus on developing recombinant antibodies, which offer advantages such as higher specificity and potentially lower immunogenicity. acs.org Small antibody fragments like single-chain variable fragments (scFvs) and single-domain antibodies (VHHs, also known as nanobodies) are of particular interest due to their small size, which allows for better tissue penetration. researchgate.netmdpi.comcapes.gov.br
Researchers have successfully isolated llama VHHs with high affinity for α-cobratoxin from an immune phage display library. capes.gov.br These VHHs were shown to effectively neutralize the lethal effects of α-cobratoxin in mice. capes.gov.br To address the short serum half-life of small antibody fragments, a VHH was fused to a human Fc fragment, creating a VHH2-Fc antibody. mdpi.comcapes.gov.br This larger molecule retained high affinity for the toxin and demonstrated improved persistence in the bloodstream. mdpi.comcapes.gov.br Such engineered antibodies represent a significant step towards the development of next-generation antivenom therapies. taylorandfrancis.com
Molecular Docking and Virtual Screening for Anti-Cobratoxin Compounds
The specific interaction between this compound and nAChRs has been leveraged to discover and design potential antidotes or inhibitors. Molecular docking and virtual screening are powerful computational techniques that allow researchers to simulate the binding of small molecules to a protein target, predicting their potential as inhibitors.
In this context, the crystal structure of this compound, particularly when complexed with an acetylcholine binding protein (AChBP)—a soluble homolog of the nAChR extracellular domain—serves as a precise target for in silico drug design. nih.govnih.gov Researchers utilize this structural information to create a virtual model of the toxin's active binding site. This model is then used to screen large libraries of chemical compounds to identify those that are predicted to bind with high affinity to the toxin, thereby preventing it from interacting with its physiological target, the nAChR. nih.gov
One notable study performed a virtual screening of the National Cancer Institute (NCI) diversity set, which contains nearly 2,000 compounds, against the active site of this compound. nih.govnih.gov This computational approach identified 39 promising candidates. nih.govnih.gov Subsequent in vitro testing, using radioligand competition assays, confirmed that four of these compounds could interfere with the toxin's ability to bind to AChBPs. nih.govnih.gov Further pre-clinical validation in animal models demonstrated that three of these identified compounds could prolong the survival time of mice exposed to lethal doses of this compound, highlighting the efficacy of virtual screening in identifying novel therapeutic leads. nih.govnih.gov Other research has also employed molecular docking to investigate the potential of various phytochemicals to act as inhibitors of this compound. bioinformation.netnih.gov
Computational Modeling of Toxin-Inhibitor Complexes
Beyond initial screening, computational modeling provides deeper insights into the molecular interactions that govern the binding of an inhibitor to this compound. Techniques like molecular dynamics (MD) simulations are used to observe the stability and dynamics of the toxin-inhibitor complex over time. bioinformation.netnih.govresearchgate.net These simulations can reveal how an inhibitor alters the structure and flexibility of the toxin, particularly in key regions like Loop II, which is crucial for binding to the nAChR. researchgate.net
For instance, all-atom MD simulations have been used to explore the inhibition mechanism of a specific 8-mer peptide inhibitor. researchgate.net These studies revealed that the peptide binds in a way that masks the critical residues on this compound responsible for its interaction with the receptor. researchgate.net The modeling also showed that the peptide could alter the toxin's tendency to form dimers. researchgate.net
The accuracy of these computational models is often validated against experimental data, such as X-ray crystallography structures. The solved crystal structure of a peptide inhibitor bound to this compound provided a static snapshot of the interaction, showing that one peptide molecule could bind to two toxin molecules. acs.orgnih.gov Computational modeling complements this by providing a dynamic view, illustrating the sequence of binding events and the stability of the final complex. researchgate.net Such detailed atomic-level understanding is instrumental in the rational design of next-generation inhibitors with improved potency and specificity. researchgate.net
Investigative Models for Neurological and Autoimmune Disorders (Pre-clinical)
This compound's precise targeting of nAChRs makes it a valuable molecular probe for investigating the pathophysiology of various neurological and autoimmune diseases where these receptors play a role.
This compound is a potent antagonist of several nAChR subtypes, most notably the muscle-type and the neuronal α7 nAChR. sphinxsai.comsmartox-biotech.comfrontiersin.org This specificity has been fundamental to the study of these receptors. Historically, the high-affinity binding of toxins like this compound was instrumental in the first successful isolation, purification, and subsequent cloning of nAChRs. frontiersin.orgfrontiersin.org This breakthrough paved the way for a deeper understanding of synaptic transmission and ion channel function. sphinxsai.com
In disease research, this compound is used to probe the involvement of nAChRs in various pathologies. Since nAChRs are implicated in neuroinflammatory and autoimmune conditions such as multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease, the toxin serves as a tool to dissect their specific roles. researchgate.netnih.govmdpi.com By selectively blocking these receptors in pre-clinical models, researchers can investigate the downstream consequences on disease progression, inflammation, and neuronal survival. sphinxsai.com
The interaction of this compound with the nervous system extends beyond simple blockade, exhibiting complex neuromodulatory effects, particularly analgesia. sphinxsai.com Pre-clinical studies using various animal models of pain (including hot-plate, tail-flick, and writhing tests) have demonstrated that this compound and its modified, detoxified versions can produce significant analgesic effects. sphinxsai.comresearchgate.net This has led to its investigation as a potential therapeutic for chronic pain, such as that associated with advanced cancer. sphinxsai.com
Furthermore, research in developing chick embryos has revealed potential neuroprotective effects. sphinxsai.com These studies indicated that this compound could protect neurons from cell death, an effect dependent on its binding to α-1 type nAChRs. sphinxsai.com This suggests that the toxin's modulation of nAChR activity can influence neuronal survival pathways, a finding of significant interest for neurodegenerative disease research.
A compelling area of research is the immunomodulatory and immunosuppressive properties of this compound, particularly in the context of autoimmune diseases like MS. researchgate.netnih.gov Nicotinic acetylcholine receptors are known to be present on immune cells, including T lymphocytes, and modulating their activity can influence the immune response. sphinxsai.com
In pre-clinical animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), chemically modified and detoxified this compound has demonstrated potent immunosuppressive activity. sphinxsai.comresearchgate.netnih.gov Studies have shown that a modified form of the toxin can significantly ameliorate disease in both acute and chronic-relapsing models. sphinxsai.com Histological examination of treated animals revealed a marked reduction in lymphocytic infiltration into the central nervous system, providing clear evidence of its immunomodulatory action. sphinxsai.com The mechanism appears to involve the inhibition of pro-inflammatory pathways. This compound can reduce the production of inflammatory cytokines like TNF-α and IL-1β and can block the NF-κB signaling pathway, which is a central regulator of inflammation. researchgate.netnih.gov This blockade can inhibit inflammatory responses driven by Th1 and Th17 lymphocytes, which are key players in many autoimmune diseases. nih.gov
Exploring Neuromodulatory Activities in Animal Models
Exploration in Oncology Research (Mechanistic Studies)
The role of nAChRs, particularly the α7 subtype, in cancer progression has made this compound a subject of interest in oncology research. spandidos-publications.com These receptors have been shown to be involved in tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply the tumor). spandidos-publications.comnih.gov
Mechanistic studies have investigated this compound as a potential anti-cancer agent, focusing on its ability to act as an α7 nAChR antagonist. researchgate.netspandidos-publications.com In pre-clinical models of non-small cell lung cancer (NSCLC), treatment with this compound resulted in reduced tumor growth and prolonged survival in mice. smartox-biotech.com The proposed mechanism is that by blocking the α7 nAChR, the toxin inhibits the pro-tumorigenic signals that are often stimulated by nicotine (B1678760) or other factors, leading to anti-proliferative and anti-angiogenic effects. smartox-biotech.comspandidos-publications.com
However, the effect of this compound in cancer appears to be highly context-dependent. In stark contrast to the findings in lung cancer models, a study on C6 glioma cells found that this compound, along with other α-conotoxins, actually promoted the proliferation of these cancer cells. nih.govresearchgate.net Another study using Ehrlich ascites carcinoma cells found that while this compound had minimal direct cytotoxicity, it significantly enhanced the anti-tumor activity of certain cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. mdpi.com These divergent findings underscore the complexity of nAChR signaling in different cancer types and highlight the need for further mechanistic studies to delineate the specific contexts in which this compound may have therapeutic potential.
Investigation of this compound Effects on Cancer Cell Lines (e.g., Glioma, Lung Cancer)
The utility of this compound as a research tool has been explored in various cancer cell lines, yielding intriguing and sometimes contradictory results. Investigations have particularly focused on glioma and lung cancer, given the expression of nicotinic acetylcholine receptors (nAChRs) in these cancers.
In studies involving the rat C6 glioma cell line, this compound was observed to promote cell proliferation. nih.govresearchgate.net One study found that at a concentration of 1 nM, this compound, along with certain α-conotoxins, stimulated the proliferation of C6 glioma cells over 24, 48, and 72-hour incubation periods. researchgate.netresearchgate.net This proliferative effect suggests a complex role for nAChR signaling in this specific cancer type, where blocking the receptor with an antagonist does not lead to an anti-tumor effect but rather an enhancement of cell growth. nih.govresearchgate.net
The investigation of this compound in lung cancer has a more complex history. Initial research suggested that as an antagonist of the α7-nAChR, this compound could induce cell death and reduce tumorigenicity in non-small cell lung cancer (NSCLC) cells. capes.gov.brsmartox-biotech.com However, some of these promising early findings were later retracted. capes.gov.brwikipedia.org Subsequent, independent re-evaluation of the effects of this compound on several NSCLC cell lines (including A549, NCI-H1975, H1650, CALU 1, and SK-MES 1) found no statistically significant reduction in tumor growth. researchgate.netplos.orgnih.gov In these studies, this compound demonstrated dose-dependent toxicity only at very high concentrations, far greater than those previously reported to be effective. plos.org Furthermore, the observed toxicity did not appear to be exclusively mediated by the α7-nAChR, as the toxin also affected cells that did not express this receptor. researchgate.netplos.org A colony formation assay on A549 (α7-nAChR positive) and NCI-H1975 (α7-nAChR negative) cells showed that the clonogenic activity was not significantly affected by the toxin, further questioning the receptor-specific anti-tumor mechanism in these models. nih.gov
| Cancer Type | Cell Line | Observed Effect of this compound | Reference |
|---|---|---|---|
| Glioma | C6 (rat) | Promoted cell proliferation. | nih.govresearchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | A549, SK-MES 1 | High concentrations showed some cytotoxicity, but no significant suppression of tumor growth was observed in re-evaluation studies. | researchgate.netplos.org |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975, H1650, CALU 1 | No significant cytotoxicity or suppression of tumor growth. | researchgate.netplos.org |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Initial reports of reduced tumorigenicity were later retracted. | capes.gov.brwikipedia.org |
Elucidation of Molecular Pathways Involved in Observed Cellular Responses (e.g., Apoptosis)
The primary molecular rationale for investigating this compound in cancer research stems from its role as an antagonist of nAChRs, which are implicated in cell survival and apoptosis pathways. nih.gov In many cancer cells, the binding of agonists like nicotine to nAChRs (particularly the α7 subtype) activates downstream signaling cascades that inhibit apoptosis and promote cell proliferation. wikipedia.orgnih.gov Theoretically, by blocking this receptor, this compound would interrupt these pro-survival signals, thereby inducing apoptosis.
The proposed anti-apoptotic pathway initiated by nAChR activation involves several key molecular players. Activation of the receptor can lead to the stimulation of the PI3K/Akt pathway and the Raf-1/MEK/ERK cascade. These pathways can, in turn, phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax and upregulate anti-apoptotic proteins like Bcl-2 and survivin. This ultimately prevents the release of cytochrome c from the mitochondria and blocks the activation of the caspase cascade, which is the central executioner of apoptosis.
Therefore, the methodological utility of this compound lies in its potential to reverse this process. By inhibiting the α7-nAChR, it should prevent the activation of these downstream survival pathways, leading to enhanced apoptosis. karger.com However, direct experimental evidence for this mechanism has been contested. A study designed to evaluate apoptosis in A549 lung cancer cells after treatment with this compound found only a minimal increase in apoptotic cells (from 0.63% in untreated cells to a range of 0.98–2.32% in treated cells), even at high concentrations of the toxin. nih.govplos.org This finding suggests that while the blockade of the nAChR-mediated anti-apoptotic pathway is a sound theoretical basis for its use, the actual induction of apoptosis by this compound alone may not be robust in certain cancer cell lines. nih.gov
| Pathway Component | Role in Nicotine-Mediated Survival | Theoretical Effect of this compound Blockade | Reference |
|---|---|---|---|
| α7-nAChR | Receptor for pro-survival signals from agonists like nicotine. | Blocks initiation of the pro-survival signal. | nih.gov |
| PI3K/Akt Pathway | Activated by nAChR, promotes cell survival and inhibits apoptosis. | Prevents activation, allowing pro-apoptotic signals to proceed. | karger.com |
| Bcl-2 Family Proteins | Activation of anti-apoptotic members (e.g., Bcl-2) and inactivation of pro-apoptotic members (e.g., Bax). | Shifts the balance toward pro-apoptotic members, promoting mitochondrial outer membrane permeabilization. | karger.com |
| Caspases | Activation is blocked by nAChR signaling. | Allows for activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases, leading to apoptosis. | nih.gov |
Receptor Involvement in Non-Neuronal Cell Systems
This compound's effects in non-neuronal systems, particularly cancer cells, are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). spandidos-publications.com These receptors, traditionally studied in the nervous system, are expressed in a wide variety of non-neuronal cells, including epithelial cells, immune cells, and various cancer cells, where they regulate functions like proliferation and inflammation. spandidos-publications.comnih.govmdpi.com
The principal target for this compound in this context is the homomeric α7 nicotinic acetylcholine receptor (α7-nAChR). smartox-biotech.comspandidos-publications.com This receptor subtype is frequently expressed on lung cancer, glioma, and other cancer cells and is pivotal in mediating the pro-proliferative and anti-apoptotic effects of nicotine. karger.comspandidos-publications.com The high affinity and specificity of this compound for the α7-nAChR have made it a valuable tool for studying the function of this specific receptor in cancer biology. smartox-biotech.com For instance, the use of this compound was central to proposals that inhibiting α7-nAChR signaling could be a therapeutic strategy for lung cancer. karger.comspandidos-publications.com
While α7-nAChR is the main focus, research indicates the presence and potential involvement of other nAChR subunits in cancer cells. Quantitative PCR analysis of C6 glioma cells detected mRNA for α4, α7, β2, and β4 subunits, suggesting that heteromeric receptors may also play a role in the cellular response. nih.govresearchgate.net Furthermore, studies on a dimeric form of this compound revealed that it could block heteropentameric α3β2 nAChRs, a target that the monomeric form of the toxin does not effectively inhibit. nih.gov This highlights the potential for different forms of the toxin to be used in discriminating between various nAChR subtypes in non-neuronal cells. The toxin's interaction has also been noted in other non-neuronal systems, such as in immune cells, where nAChRs are involved in regulating inflammation. nih.gov
| Receptor/Subunit | Cell System | Role/Significance of Interaction with this compound | Reference |
|---|---|---|---|
| α7 nAChR | Lung Cancer, Glioma, Keratinocytes, Immune Cells | Primary target for this compound; involved in proliferation, apoptosis, and inflammation. | karger.comspandidos-publications.comnih.gov |
| α3β2 nAChR | General (HEK cells for study) | Blocked by dimeric this compound, but not the monomeric form. | nih.gov |
| α4, β2, β4 nAChR Subunits | C6 Glioma Cells | mRNA expression detected, indicating potential for heteromeric receptors as targets. | nih.govresearchgate.net |
| Muscle-type nAChR | General | This compound is a known antagonist, though less relevant in the context of non-neuronal cancer cell signaling. | nih.gov |
Q & A
Q. Table 1: Key Structural Domains of this compound
Basic Question: How is this compound utilized in studying neuromuscular junction disorders?
Methodological Answer :
this compound selectively antagonizes muscle-type (α1₂β1γδ) and neuronal (α7/α9α10) nAChRs, making it a tool for modeling myasthenia gravis or autonomic neuropathy . Use ex vivo nerve-muscle preparations to quantify paralysis kinetics. Dose-response curves (0.1–10 µM) in rodent diaphragms can differentiate pre- vs. post-synaptic effects .
Advanced Question: What computational strategies are effective for screening phytochemical inhibitors of this compound?
Methodological Answer :
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (100 ns trajectories) identifies phytochemicals with high binding affinity to Loop II . Use the Amber99 force field for energy minimization and the MM/GBSA method for binding free energy calculations. Validate top candidates (e.g., flavonoids, lignins) using surface plasmon resonance (SPR) to confirm K_d values < 100 nM .
Q. Table 2: Key Parameters for MD Simulations
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | Amber99 | Protein-ligand interaction accuracy |
| Simulation Time | 100 ns | Conformational stability assessment |
| Solvation Model | TIP3P water | Hydration effects |
| Temperature Control | 310 K (NPT ensemble) | Physiological conditions |
Advanced Question: How do discrepancies between in vitro and in vivo models affect this compound research outcomes?
Methodological Answer :
In vitro models (e.g., TE671 cells expressing α7 nAChRs) often show higher toxin sensitivity due to simplified systems, whereas in vivo models account for pharmacokinetics and immune responses . To reconcile discrepancies:
- Use microdialysis in rodents to measure toxin bioavailability .
- Apply compartmental modeling to compare toxin-receptor occupancy in vitro vs. in vivo .
Advanced Question: What methods resolve contradictions in this compound binding kinetics across studies?
Methodological Answer :
Variations in binding kinetics (e.g., K_d = 1–50 nM) arise from receptor subtype heterogeneity or assay conditions . Standardize assays using:
- SPR : Immobilize nAChRs on CM5 chips; use HBS-EP buffer (pH 7.4).
- Radioligand displacement : [³H]-epibatidine competition assays in α7-expressing oocytes .
Advanced Question: How can researchers investigate this compound’s neuroprotective mechanisms in Alzheimer’s models?
Methodological Answer :
this compound may reduce Aβ toxicity via σ-1 receptor modulation . Methods:
- In vitro : Treat SH-SY5Y cells with 10 nM toxin + 5 µM Aβ42; measure caspase-3 activation.
- In vivo : Transgenic APP/PS1 mice injected with 0.5 mg/kg toxin; assess Morris water maze performance .
Basic Question: What protocols ensure high-purity this compound isolation from venom?
Q. Methodological Answer :
Venom fractionation : Use size-exclusion chromatography (Superdex 75 column) followed by reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Purity validation : MALDI-TOF MS (expected MW: 7.8 kDa) and Edman sequencing .
Advanced Question: What experimental designs address conflicting data on this compound’s allosteric modulation of nAChRs?
Methodological Answer :
Use single-channel patch-clamp recordings to distinguish competitive vs. allosteric inhibition. Pre-incubate α7 nAChRs with 10 nM toxin and apply acetylcholine (1 mM). Analyze open probability (Po) and mean open time; a reduction in Po without altered burst duration suggests allosteric effects .
Guidelines for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
